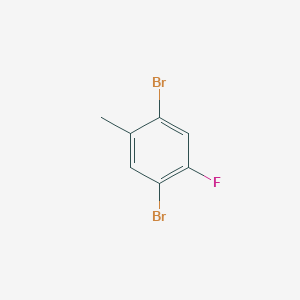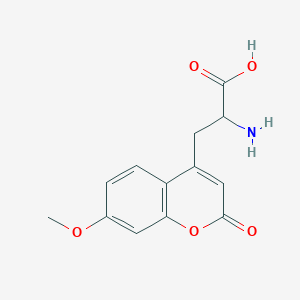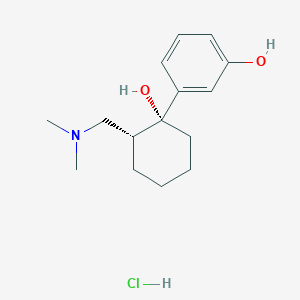
Hidrocloruro de O-Desmetiltramadol
Descripción general
Descripción
El O-Desmetil-cis-tramadol (clorhidrato) es un analgésico opioide y el principal metabolito activo del analgésico sintético tramadol . Está estructuralmente categorizado como un opioide y tiene una afinidad significativamente mayor por los receptores µ-opioides en comparación con su compuesto original . Este compuesto se utiliza principalmente para investigación y aplicaciones forenses .
Aplicaciones Científicas De Investigación
El O-Desmetil-cis-tramadol (clorhidrato) tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El O-Desmetil-cis-tramadol (clorhidrato) ejerce sus efectos principalmente a través de su alta afinidad por los receptores µ-opioides . Actúa como un agonista completo sesgado por proteínas G en estos receptores, lo que lleva a efectos analgésicos . A diferencia de su compuesto original, no inhibe significativamente la recaptación de serotonina, lo que reduce el riesgo de síndrome serotoninérgico . El compuesto también interactúa con los inhibidores de la recaptación de norepinefrina, contribuyendo a su complejo perfil farmacológico .
Análisis Bioquímico
Biochemical Properties
O-Desmethyl Tramadol Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a G-protein biased μ-opioid receptor full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors . The two enantiomers of O-Desmethyl Tramadol Hydrochloride show quite distinct pharmacological profiles . Both (+) and (−)-O-Desmethyl Tramadol Hydrochloride are inactive as serotonin reuptake inhibitors , but (−)-O-Desmethyl Tramadol Hydrochloride retains activity as a norepinephrine reuptake inhibitor .
Cellular Effects
O-Desmethyl Tramadol Hydrochloride influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. It is also an antagonist of the serotonin 5-HT 2C receptor, at pharmacologically relevant concentrations, via competitive inhibition . This suggests that the apparent anti-depressant properties of tramadol may be at least partially mediated by O-Desmethyl Tramadol Hydrochloride .
Molecular Mechanism
O-Desmethyl Tramadol Hydrochloride exerts its effects at the molecular level through various mechanisms. It binds with about 300-fold higher affinity than the parent compound, tramadol . This affinity is still much weaker than that of morphine . It is a G-protein biased μ-opioid receptor full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .
Temporal Effects in Laboratory Settings
The effects of O-Desmethyl Tramadol Hydrochloride change over time in laboratory settings. The mean elimination half-life is about 6 hours . The highest plasma O-Desmethyl Tramadol Hydrochloride concentrations increased with increasing tramadol dose .
Dosage Effects in Animal Models
The effects of O-Desmethyl Tramadol Hydrochloride vary with different dosages in animal models. In a study on cats, thermal threshold was significantly higher than the baseline value at 80 and 120 minutes for the 0.5 mg/kg dose, at 80 and from 120 to 360 minutes for the 2 mg/kg dose, from 40 to 360 minutes for the 3 mg/kg dose, and from 60 to 360 minutes for the 4 mg/kg dose .
Metabolic Pathways
O-Desmethyl Tramadol Hydrochloride is involved in various metabolic pathways. Tramadol is demethylated by the liver enzyme CYP2D6 to O-Desmethyl Tramadol Hydrochloride in the same way as codeine . Around 40% of the analgesic action is provided by O-Desmethyl Tramadol Hydrochloride created by the rapid metabolism of tramadol in the liver via the cytochrome P450 enzyme CYP2D6 .
Transport and Distribution
O-Desmethyl Tramadol Hydrochloride is transported and distributed within cells and tissues. It is rapidly distributed in the body . Plasma protein binding is about 20% .
Métodos De Preparación
La síntesis de O-Desmetil-cis-tramadol (clorhidrato) implica la desmetilación del tramadol. Este proceso se puede lograr a través de varias rutas sintéticas, incluido el uso de agentes desmetilantes como el tribromuro de boro o el ácido bromhídrico . Las condiciones de reacción suelen implicar reflujo del compuesto original con el agente desmetilante en un solvente adecuado, seguido de pasos de purificación para aislar el producto deseado . Los métodos de producción industrial pueden implicar procesos más escalables y eficientes, pero los detalles específicos suelen ser propietarios.
Análisis De Reacciones Químicas
El O-Desmetil-cis-tramadol (clorhidrato) experimenta varios tipos de reacciones químicas, que incluyen:
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Comparación Con Compuestos Similares
El O-Desmetil-cis-tramadol (clorhidrato) es único debido a su alta afinidad por los receptores µ-opioides y su falta de inhibición significativa de la recaptación de serotonina . Compuestos similares incluyen:
N-Desmetil-cis-tramadol: Otro metabolito del tramadol con diferentes propiedades farmacológicas.
O-Desmetiltramadol-D6: Un análogo deuterado que se utiliza como patrón interno en química analítica.
Estos compuestos difieren en sus afinidades por los receptores, vías metabólicas y efectos farmacológicos.
Propiedades
IUPAC Name |
3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWVAWLHXDKIX-PBCQUBLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185453-02-5 | |
| Record name | O-Desmethyl tramadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


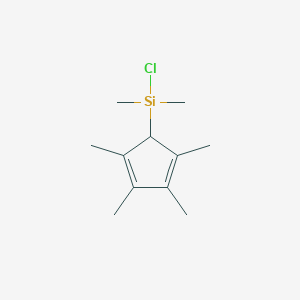
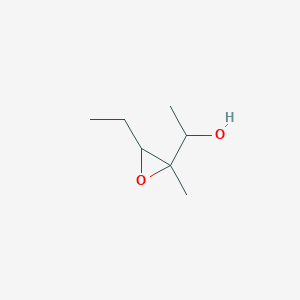
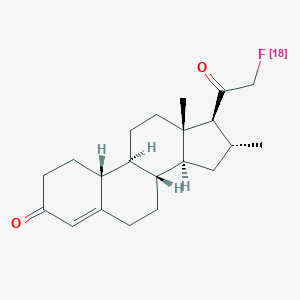
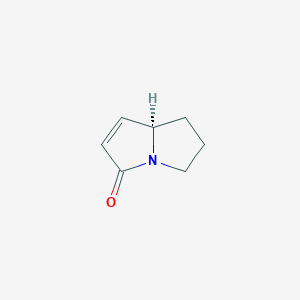
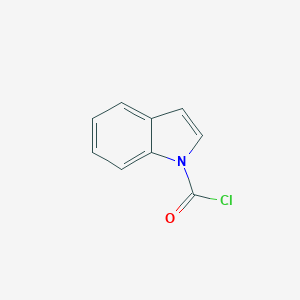
![7-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B145440.png)
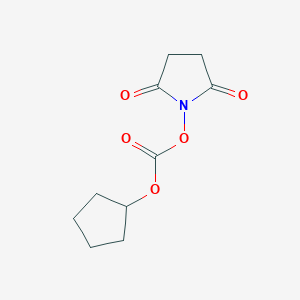
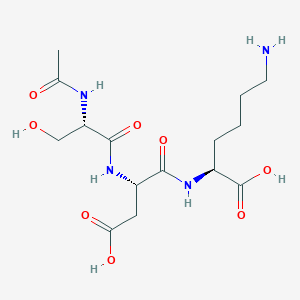
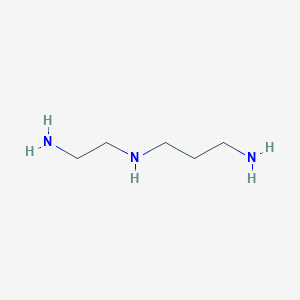
![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)

